Cas no 55750-85-1 (Crocin III)
Crocin III Chemical and Physical Properties
Names and Identifiers
-
- b-D-Glucopyranose, 6-O-b-D-glucopyranosyl-, 1-[hydrogen(2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethyl-2,4,6,8,10,12,14-hexadecaheptaenedioate]
- trans-Crocetin (β-D-gentiobiosyl) ester
- 8,8'-Diapo-y,y-carotenedioic acid, mono(6-O-b-D-glucopyranosyl-b-D-glucopyranosyl) ester
- b-D-Glucopyranose, 1-O-(15-carboxy-2,6,11-trimethyl-1-oxo-2,4,6,8,10,12,14-hexadecaheptaenyl)-6-O-b-D-glucopyranosyl-, (all-E)-
- Crocetin b-D-gentiobiosyl ester
- Crocetin gentiobiosyl ester
- Crocetin mono-b-D-gentiobiosyl ester
- Crocin 3
- trans-Crocetin b-D-gentiobiosylester
- beta-D-gentiobiosyl crocetin
- crocin-3
- crocetin mono(beta-gentiobiosyl) ester
- trans-crocetin beta-D-gentiobiosyl ester
- all-trans-crocetin mono(beta-D-gentiobiosyl) ester
- Crocin III
- 13-cis-Crocin 3
- BDBM50260196
- C19869
- Q27132163
- (2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethyl-16-oxo-16-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyhexadeca-2,4,6,8,10,12,14-heptaenoic acid
- trans-Crocetin (beta-D-gentiobiosyl) ester
- MS-30972
- CHEMBL450567
- HY-N6644
- CHEBI:62769
- 55750-85-1
- (2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-Tetramethyl-16-oxo-16-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-((((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)methyl)tetrahydro-2H-pyran-2-yl)oxy)hexadeca-2,4,6,8,10,12,14-heptaenoic acid
- AKOS040763795
- DTXSID901318732
- 1-O-[(2E,4E,6E,8E,10E,12E,14E)-15-carboxy-2,6,11-trimethylhexadeca-2,4,6,8,10,12,14-heptaenoyl]-6-O-beta-D-glucopyranosyl-beta-D-glucopyranose
- CS-0062877
- E80775
- SCHEMBL15726711
- DA-62506
-
- Inchi: 1S/C32H44O14/c1-17(11-7-13-19(3)29(40)41)9-5-6-10-18(2)12-8-14-20(4)30(42)46-32-28(39)26(37)24(35)22(45-32)16-43-31-27(38)25(36)23(34)21(15-33)44-31/h5-14,21-28,31-39H,15-16H2,1-4H3,(H,40,41)/b6-5+,11-7+,12-8+,17-9+,18-10+,19-13+,20-14+/t21-,22-,23-,24-,25+,26+,27-,28-,31-,32+/m1/s1
- InChI Key: VULLCGFNYWDRHL-YJOFKXFJSA-N
- SMILES: O1[C@H]([C@@H]([C@H]([C@@H]([C@H]1CO[C@H]1[C@@H]([C@H]([C@@H]([C@@H](CO)O1)O)O)O)O)O)O)OC(/C(=C/C=C/C(=C/C=C/C=C(/C=C/C=C(/C(=O)O)\C)\C)/C)/C)=O
Computed Properties
- Exact Mass: 652.27310607 g/mol
- Monoisotopic Mass: 652.27310607 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 8
- Hydrogen Bond Acceptor Count: 14
- Heavy Atom Count: 46
- Rotatable Bond Count: 14
- Complexity: 1250
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 10
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 7
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 233
- Molecular Weight: 652.7
- XLogP3: 1.5
Crocin III Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chengdu Biopurify Phytochemicals Ltd | BP4120-5mg |
Crocin III |
55750-85-1 | 98% | 5mg |
$96 | 2023-09-20 | |
| Chengdu Biopurify Phytochemicals Ltd | BP4120-20mg |
Crocin III |
55750-85-1 | 98% | 20mg |
$260 | 2023-09-20 | |
| Chengdu Biopurify Phytochemicals Ltd | BP4120-10mg |
Crocin III |
55750-85-1 | 98% | 10mg |
$160 | 2023-09-20 | |
| MedChemExpress | HY-N6644-1mg |
Crocin III |
55750-85-1 | 98.41% | 1mg |
¥950 | 2025-04-16 | |
| eNovation Chemicals LLC | Y1261195-1mg |
trans-Crocetin (ß-D-gentiobiosyl) ester |
55750-85-1 | 98% | 1mg |
$355 | 2024-06-06 | |
| Chengdu Biopurify Phytochemicals Ltd | BP4120-5mg |
Crocin III |
55750-85-1 | 98% | 5mg |
$96 | 2023-09-19 | |
| Chengdu Biopurify Phytochemicals Ltd | BP4120-20mg |
Crocin III |
55750-85-1 | 98% | 20mg |
$260 | 2023-09-19 | |
| Chengdu Biopurify Phytochemicals Ltd | BP4120-10mg |
Crocin III |
55750-85-1 | 98% | 10mg |
$160 | 2023-09-19 | |
| TargetMol Chemicals | TN7052-5 mg |
Crocin III |
55750-85-1 | 99.24% | 5mg |
¥ 2,660 | 2023-07-11 | |
| TargetMol Chemicals | TN7052-1 mL * 10 mM (in DMSO) |
Crocin III |
55750-85-1 | 99.24% | 1 mL * 10 mM (in DMSO) |
¥ 4080 | 2023-09-15 |
Crocin III Suppliers
Crocin III Related Literature
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Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
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Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
Additional information on Crocin III
Crocin III (CAS No. 55750-85-1): A Comprehensive Overview
Crocin III, also known by its CAS number 55750-85-1, is a naturally occurring compound that has garnered significant attention in recent years due to its unique properties and potential applications. This compound belongs to the class of carotenoids, which are organic pigments found in various plants and microorganisms. Crocin III is particularly notable for its role in the biosynthesis of other carotenoids, such as crocetin and astaxanthin, which are widely studied for their antioxidant properties and health benefits.
The chemical structure of Crocin III is characterized by a conjugated system of double bonds, which gives it its vibrant color and stability. Recent studies have highlighted its ability to act as a precursor in the production of other bioactive compounds. For instance, research published in the Journal of Agricultural and Food Chemistry demonstrated that Crocin III can be converted into crocetin under specific enzymatic conditions, a process that has implications for the food and pharmaceutical industries.
In terms of applications, Crocin III has been explored for its potential in the food industry as a natural food colorant. Its bright orange-red hue makes it an attractive alternative to synthetic dyes, which are often associated with health concerns. Additionally, the compound has shown promise in the cosmetics industry as a natural ingredient with antioxidant properties. Several studies have suggested that Crocin III can protect skin cells from oxidative stress, making it a valuable component in anti-aging products.
One of the most exciting areas of research involving Crocin III is its potential role in human health. Preliminary studies have indicated that this compound may possess anti-inflammatory and anti-cancer properties. For example, a study conducted at the University of California found that Crocin III could inhibit the growth of certain cancer cells by inducing apoptosis. These findings have opened up new avenues for exploring its therapeutic applications.
The production of Crohin III is primarily derived from natural sources such as saffron (Crocus sativus), where it exists as a minor component alongside other carotenoids like crocetin and picrocrocin. However, due to its limited availability in nature, researchers have been exploring methods to synthesize Crohin III through biotechnological approaches. Recent advancements in metabolic engineering have enabled the production of Crohin III in genetically modified microorganisms, which could significantly increase its availability for commercial use.
In conclusion, Crohin III (CAS No. 55750-85-1) is a versatile compound with a wide range of potential applications across various industries. Its role as a precursor to bioactive compounds like crocetin and astaxanthin, combined with its natural colorant properties and health benefits, makes it a subject of ongoing research and development. As scientific understanding of this compound continues to grow, it is likely that new uses will emerge, further solidifying its importance in both academic and industrial contexts.